molecular formula C6H12N4 B6589000 1-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1251323-14-4

1-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No. B6589000
CAS RN: 1251323-14-4
M. Wt: 140.2
InChI Key:
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Description

1-(1H-1,2,4-triazol-1-yl)butan-2-amine, also known as 1-butanamine, is an organic compound that is widely used in scientific research. It is a colorless, volatile liquid with a molecular formula of C4H10N2. 1-butanamine is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

1-(1H-1,2,4-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as the enzyme acetylcholinesterase. It has also been used in the synthesis of various drugs, such as the anticonvulsant drug carbamazepine. 1-(1H-1,2,4-triazol-1-yl)butan-2-amine has also been used as a model compound in the study of enzyme kinetics and as an inhibitor of some enzymes, such as the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine is not fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as acetylcholinesterase, and as an inhibitor of some enzymes, such as the enzyme acetylcholinesterase. Additionally, 1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been shown to interact with certain receptors, such as the serotonin receptor, which may explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors, such as the serotonin receptor, and it has also been shown to inhibit the enzyme acetylcholinesterase. Additionally, 1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been shown to have an antidepressant-like effect in animal models.

Advantages and Limitations for Lab Experiments

1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and it has a wide range of applications in scientific research. However, it is important to note that 1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a volatile compound and should be handled with care. Additionally, it is important to use the correct safety equipment when working with 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, as it can be hazardous if not handled properly.

Future Directions

1-(1H-1,2,4-triazol-1-yl)butan-2-amine has a wide range of potential applications in scientific research. It has been used as a substrate for various enzymes, such as the enzyme acetylcholinesterase, and it has also been used in the synthesis of various drugs, such as the anticonvulsant drug carbamazepine. Additionally, 1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been used as a model compound in the study of enzyme kinetics and as an inhibitor of some enzymes, such as the enzyme acetylcholinesterase. In the future, 1-(1H-1,2,4-triazol-1-yl)butan-2-amine could be further explored for its potential applications in biochemistry, pharmacology, and other areas of scientific research. Additionally, further research into the mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine could provide insight into its effects on biochemical and physiological processes. Finally, future studies could explore the potential therapeutic applications of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, such as its potential use as an antidepressant.

Synthesis Methods

1-(1H-1,2,4-triazol-1-yl)butan-2-amine can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-butanol with hydrazine in the presence of an acid catalyst. This reaction yields 1-(1H-1,2,4-triazol-1-yl)butan-2-amine and water as the only products. Other methods include the reaction of 1-butanol with aqueous ammonia, the reaction of 1-butanol with hydroxylamine, and the reaction of 1-butanol with hydrazoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,2,4-triazol-1-yl)butan-2-amine involves the reaction of 1,4-dibromobutane with sodium azide to form 1,4-diazidobutane. This intermediate is then reacted with copper(I) iodide to form 1-(1H-1,2,4-triazol-1-yl)butane. Finally, this compound is reacted with ammonia to form the desired product, 1-(1H-1,2,4-triazol-1-yl)butan-2-amine.", "Starting Materials": ["1,4-dibromobutane", "sodium azide", "copper(I) iodide", "ammonia"], "Reaction": [ "Step 1: 1,4-dibromobutane is reacted with sodium azide in DMF at 80°C for 24 hours to form 1,4-diazidobutane.", "Step 2: 1,4-diazidobutane is reacted with copper(I) iodide in DMF at 80°C for 24 hours to form 1-(1H-1,2,4-triazol-1-yl)butane.", "Step 3: 1-(1H-1,2,4-triazol-1-yl)butane is reacted with ammonia in ethanol at room temperature for 24 hours to form 1-(1H-1,2,4-triazol-1-yl)butan-2-amine." ] }

CAS RN

1251323-14-4

Product Name

1-(1H-1,2,4-triazol-1-yl)butan-2-amine

Molecular Formula

C6H12N4

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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